

An In-depth Technical Guide to 4-Chloro-6-ethylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4-Chloro-6-ethylpyrimidin-2-amine

Cat. No.: B1358454

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CAS Number: 5734-67-8

This technical guide provides a comprehensive overview of **4-Chloro-6-ethylpyrimidin-2-amine**, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

4-Chloro-6-ethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula $C_6H_8ClN_3$. The presence of a chlorine atom, an ethyl group, and an amino group on the pyrimidine ring makes it a versatile building block for the synthesis of more complex molecules.

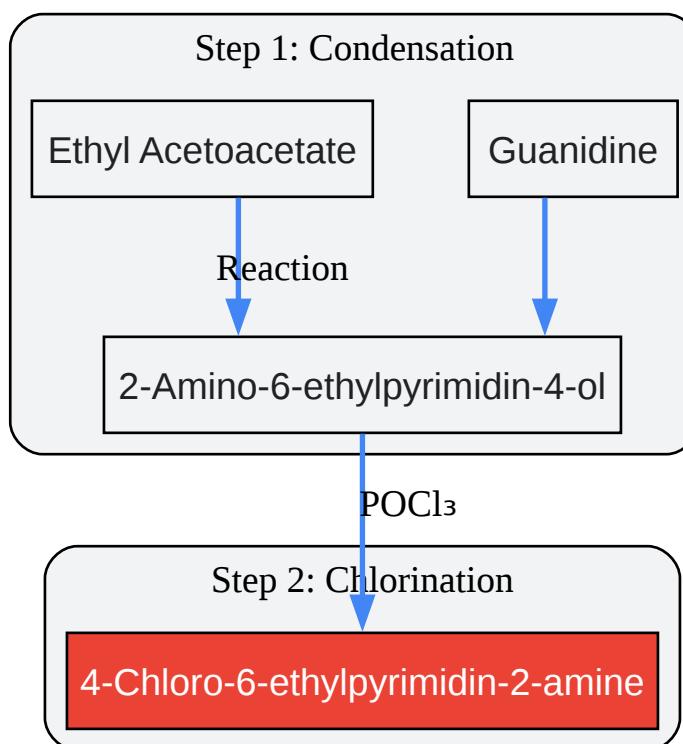
Property	Value	Source
CAS Number	5734-67-8	N/A
Molecular Formula	$C_6H_8ClN_3$	N/A
Molecular Weight	157.61 g/mol	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Synthesis

The synthesis of **4-Chloro-6-ethylpyrimidin-2-amine** can be approached through several synthetic routes common for pyrimidine derivatives. A prevalent method involves the cyclization of a β -dicarbonyl compound or its equivalent with a guanidine derivative, followed by chlorination.

General Synthetic Workflow

A plausible synthetic pathway for **4-Chloro-6-ethylpyrimidin-2-amine** is outlined below. This workflow is based on established pyrimidine synthesis methodologies.



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Caption: General synthetic workflow for **4-Chloro-6-ethylpyrimidin-2-amine**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-6-ethylpyrimidin-2-amine** is not readily available in the searched literature, a general procedure

for the synthesis of similar 2-aminopyrimidine derivatives can be adapted. One common approach is the nucleophilic aromatic substitution of a corresponding dichloropyrimidine.[1][2]

General Protocol for Nucleophilic Aromatic Substitution:

- Dissolution: Dissolve the starting material, 2-amino-4,6-dichloropyrimidine, in a suitable solvent such as propanol.[1]
- Addition of Nucleophile: Add the desired amine to the reaction mixture.
- Base Addition: Introduce a base, for example, triethylamine, to the reaction vial.[1]
- Heating: Heat the reaction mixture to a temperature between 120-140 °C for a duration of 15-30 minutes, often facilitated by microwave irradiation.[1]
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture and disperse the resulting precipitate in a saturated sodium bicarbonate solution.
- Extraction: Extract the product using an appropriate organic solvent, such as ethyl acetate. [1]
- Purification: The crude product can be further purified by techniques like column chromatography.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for **4-Chloro-6-ethylpyrimidin-2-amine** are not explicitly available in the searched results. However, characteristic spectral features can be predicted based on the analysis of similar compounds. For instance, the IR spectrum of a related compound, 2-amino-4-chloro-6-methylpyrimidine, shows characteristic peaks for N-H and C-Cl bonds.[3] Mass spectrometry data for the methyl analog is also available, which can serve as a reference.[4]

Biological Activity and Potential Applications

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the potential of 2-aminopyrimidine derivatives as anticancer and antimicrobial agents.^{[5][6][7][8]} For example, certain substituted 2-aminopyrimidines have shown significant cytotoxicity against various cancer cell lines, including human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.^[5] The mechanism of action for some of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

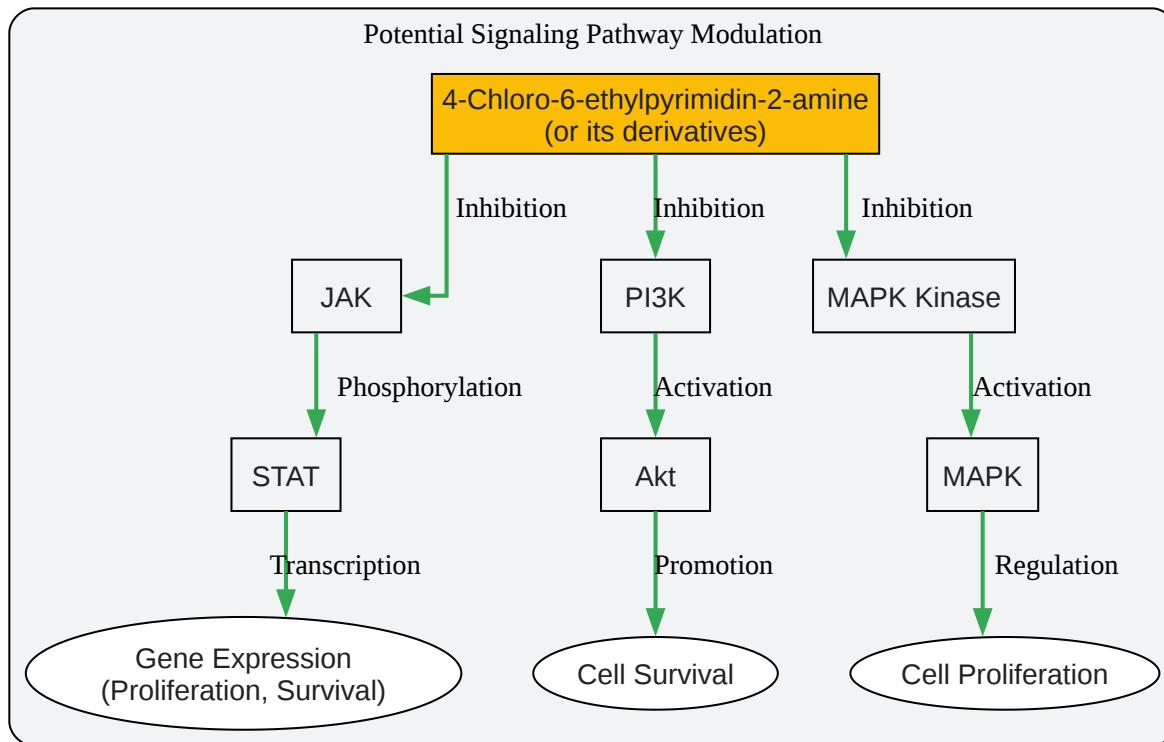
Enzyme Inhibition

Substituted aminopyrimidines have been investigated as inhibitors of various enzymes. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is essential for DNA synthesis.^[9] This makes them potential candidates for development as antibacterial and antimalarial drugs.^[9] Additionally, some pyrimidine derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.^[10]

Modulation of Signaling Pathways

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various diseases, including cancers and inflammatory disorders.^{[11][12]} Several pyrimidine-based compounds have been developed as inhibitors of JAK kinases, demonstrating the potential of this chemical scaffold to target this pathway.^{[13][14][15]}

The PI3K/Akt/mTOR and MAPK signaling pathways are also crucial in cell signaling and are often dysregulated in cancer.^{[16][17][18][19][20]} The pyrimidine core is a common feature in many inhibitors targeting kinases within these pathways. While no direct evidence links **4-Chloro-6-ethylpyrimidin-2-amine** to these pathways, its structural similarity to known inhibitors suggests it could serve as a valuable starting point for the design of novel modulators of these critical cellular signaling cascades.

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